molecular formula C14H24N2O2 B3058882 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione CAS No. 92377-34-9

1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione

Cat. No.: B3058882
CAS No.: 92377-34-9
M. Wt: 252.35 g/mol
InChI Key: GPNRLGPZAGYGPG-UHFFFAOYSA-N
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Description

1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione is a useful research compound. Its molecular formula is C14H24N2O2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical and Optical Properties

  • Linear Photophysics and Two-Photon Absorption : A derivative of 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione demonstrated significant two-photon absorption properties, with experimental studies highlighting its potential in photophysical applications. The study revealed the linear absorption bands, fluorescence, emission lifetimes, and photochemical decomposition aspects of the derivatives (Zadeh et al., 2015).

Chemical Synthesis and Molecular Structure

  • Mannich Base Structure and Antioxidant Activity : Research on a Mannich base derivative of this compound emphasized its antioxidant properties. Detailed vibrational analysis, structural elucidation through NMR and molecular orbital studies, and the investigation of thermodynamic properties were conducted, providing insights into its potential for organic synthesis and medicinal applications (Boobalan et al., 2014).

Organic Synthesis Applications

  • Condensation Products with Pyrrole : A study conducted on the reaction of pyrrole with hexane-2,5-dione, closely related to this compound, yielded various condensed products, such as tetramethyl-carbazole, indicating its utility in the synthesis of complex organic compounds (Dalton & Teitei, 1968).

Macrocyclic Chemistry

  • Formation of Macrocyclic Structures : The use of a double dienophile derivative of this compound in a [4+2] cycloaddition reaction resulted in the formation of a 26-membered tetraaza heteromacrocyclic system. This underscores its potential in the creation of novel macrocyclic structures for various applications, including host-guest chemistry and molecular recognition (Turek et al., 2017).

Properties

IUPAC Name

1,6-dipyrrolidin-1-ylhexane-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-13(15-9-3-4-10-15)7-1-2-8-14(18)16-11-5-6-12-16/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNRLGPZAGYGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365278
Record name 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92377-34-9
Record name 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-BIS(1-PYRROLIDINYL)-1,6-HEXANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.